molecular formula C7H9NOS B104370 2-Amino-5-methoxybenzenethiol CAS No. 6274-29-9

2-Amino-5-methoxybenzenethiol

Cat. No. B104370
CAS RN: 6274-29-9
M. Wt: 155.22 g/mol
InChI Key: QHALDOSHHZPRRB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzenethiol, also known as AMBT, is a chemical compound that belongs to the class of thioanisoles. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 positively charged N, 1 quaternary N, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.22 g/mol. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1. The Exact Mass is 155.04048508 g/mol and the Monoisotopic Mass is also 155.04048508 g/mol. The Topological Polar Surface Area is 36.2 Ų and it has a Heavy Atom Count of 10 .

Scientific Research Applications

Drug Synthesis

2-Amino-5-methoxybenzenethiol: plays a crucial role in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in the construction of complex molecules. For instance, it can be used to synthesize pyrimidine derivatives, which have shown potent antiproliferative activities against certain cancer cells . The compound’s ability to integrate into larger molecular frameworks makes it valuable in the development of novel anticancer drugs.

Organic Reactions

In organic chemistry, 2-Amino-5-methoxybenzenethiol is utilized in a variety of reactions. It can participate in free radical bromination at the benzylic position, which is a key step in the synthesis of many organic compounds . Additionally, it can be involved in enamine synthesis through amination, contributing to the formation of enamines that are important intermediates in organic synthesis .

Bioactive Molecule Exploration

This compound is instrumental in the exploration and identification of bioactive molecules. Its incorporation into diverse chemical structures aids in the study of biological activity and the discovery of new therapeutic agents. The versatility of 2-Amino-5-methoxybenzenethiol allows researchers to probe various biochemical pathways and understand the molecular basis of diseases.

properties

IUPAC Name

2-amino-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALDOSHHZPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284365
Record name 2-amino-5-methoxybenzenethiol
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxybenzenethiol

CAS RN

6274-29-9
Record name 2-Amino-5-methoxythiophenol
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Record name 6274-29-9
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Record name 2-amino-5-methoxybenzenethiol
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Record name 2-amino-5-methoxybenzene-1-thiol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 8N potassium hydroxide (1.3 1) was added 2-amino-6-methoxybenzothiazole (750 g) and the mixture was refluxed overnight. The resulting solution was neutralized by the addition of conc. HCl to pH 8.0, then acetic acid to pH 6.0. The precipitate which formed was filtered and washed with water to afford the title compound which was used immediately in Step 3.
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750 g
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-methoxybenzothiazole (15 g, 83.2 mmol), ethylene glycol (20.23 g, 0.33 mol) and 50% w/v KOH (100 ml) was heated under reflux for 24 h. On cooling to room temperature, toluene (60 ml) was added and the reaction mixture was cooled in an ice-bath and acidified with acetic acid (final pH 5-6). The reaction mixture was extracted with toluene (5×300 ml) and the combined organic extracts were washed with brine (2×200 ml), dried (MgSO4) and the solvent removed under reduced pressure to give the title compound (11.1 g, 86%) as a yellow solid which was used without further purification.
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15 g
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20.23 g
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100 mL
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60 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

34.3 g (0.19 mol) of 2-amino-6-methoxy-benzothiazole and 140 g (2.5 mol) of 85% potassium hydroxide are refluxed in 350 ml of water for 5 hours. Then the mixture is cooled and neutralised with 200 ml of concentrated hydrochloric acid. The mixture is stirred for a further 30 minutes, the precipitate formed is suction filtered, washed with water and dried in vacuo. Yield: 24.0 g (81.4% of theory). The following is obtained analogously to Example B:
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34.3 g
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140 g
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350 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A solution of 2-amino-6-methoxybenzothiazole (36 g, 200 mmol; Aldrich Chemical Co.) and 400 ml 30% aqueous potassium hydroxide was refluxed for 16 h. The dark solution was cooled to 0° C. and neutralized to pH 6 with 50% aqueous acetic acid and stirred for 1 h. The resulting slurry was filtered and the product collected on the filter paper and dried (25.29 g, 81% yield). 1H NMR (DMSO-d6) δ 6.91-6.44 (m, 3H), 5.90 (br s, 2H). 3.52 (s, 3H). MS Da/e=154 (M-H).
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36 g
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400 mL
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Synthesis routes and methods V

Procedure details

To 2-amino-6-methoxy-1,3-benzthiazole (5 g, 0.027M) was added to a solution of potassium hydroxide (25 g in 50 ml of water). The mixture was heated at 140° for 5 hours. The crude 2-amino-5-methoxybenzenethiol produced was diluted with water (150 ml) and to this was added copper powder (1.25 g, 1 equivalent) and iodobenzoic acid (6.8 g, 1 equivalent). The mixture was heated under reflux for 4 hours under nitrogen. On cooling the mixture was filtered to remove copper, and acidified with concentrated hydrochloric acid. The solution was filtered to give the product as a light green solid (5 g).
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5 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methoxybenzenethiol
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Reactant of Route 5
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Reactant of Route 6
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